molecular formula C9H12N2O2 B7361064 N-(1-ethylcyclopropyl)-1,3-oxazole-5-carboxamide

N-(1-ethylcyclopropyl)-1,3-oxazole-5-carboxamide

Cat. No.: B7361064
M. Wt: 180.20 g/mol
InChI Key: KRKYLFZHGVGACV-UHFFFAOYSA-N
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Description

N-(1-ethylcyclopropyl)-1,3-oxazole-5-carboxamide is a compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Properties

IUPAC Name

N-(1-ethylcyclopropyl)-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-9(3-4-9)11-8(12)7-5-10-6-13-7/h5-6H,2-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKYLFZHGVGACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)NC(=O)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethylcyclopropyl)-1,3-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of substituted oxazole derivatives . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethylcyclopropyl)-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated oxazole derivatives.

Scientific Research Applications

N-(1-ethylcyclopropyl)-1,3-oxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-ethylcyclopropyl)-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole derivatives: Compounds with similar five-membered rings containing oxygen and nitrogen atoms.

    Thiazole derivatives: Compounds with sulfur and nitrogen atoms in the ring.

    Oxadiazole derivatives: Compounds with two nitrogen atoms and one oxygen atom in the ring.

Uniqueness

N-(1-ethylcyclopropyl)-1,3-oxazole-5-carboxamide is unique due to the presence of the ethylcyclopropyl group, which imparts distinct steric and electronic properties

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